Tert-butyl 4-amino-5-methylthiophene-2-carboxylate
Description
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
tert-butyl 4-amino-5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C10H15NO2S/c1-6-7(11)5-8(14-6)9(12)13-10(2,3)4/h5H,11H2,1-4H3 |
InChI Key |
GYDQZGXNUNBWJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
A common starting material is 3-amino-2-thiophenecarboxylate derivatives or 3-chloro-5-methylthiophene-2-carboxylates, which can be converted into the target compound through substitution and esterification reactions.
Esterification to Form the tert-Butyl Ester
The tert-butyl ester group is generally introduced via esterification of the corresponding carboxylic acid or acid chloride with tert-butanol or tert-butyl reagents under acidic or catalytic conditions.
Amination and Methylation on the Thiophene Ring
The amino group at the 4-position and the methyl group at the 5-position of the thiophene ring can be introduced by:
- Nitration followed by reduction to the amino group.
- Direct amination using nucleophilic substitution.
- Methylation via alkylation or by using methyl-substituted thiophene precursors.
Specific Preparation Protocols from Literature
Multi-Step Synthesis via Sulfonylation and Thiol Substitution (Based on Patent WO2014200786A1)
- Step B: Reaction of a sulfonyl halide intermediate with a tertiary amine base (e.g., triethylamine or DIPEA) in an organic solvent such as tetrahydrofuran (THF) or acetonitrile at 60-85 °C for 8-24 hours.
- Step C: Nucleophilic substitution using thiols such as 2-mercaptoacetic acid at 30-90 °C for 18-30 hours to introduce sulfur-containing groups.
- Step E: Final processing in solvents like ethyl acetate or THF, sometimes involving hydrogenation or deprotection steps with reagents such as trimethylsilyl iodide (TMSI) for Boc group removal at temperatures from -20 to 25 °C.
This method allows the controlled introduction of the amino and methyl substituents on the thiophene ring and the tert-butyl ester group, with careful control of reaction times and temperatures to optimize yields and purity.
Diazotization and Sandmeyer-Type Reactions (Based on Beilstein Journal Procedures)
- Formation of aminium tosylate salts by mixing 3-amino-2-thienoate with p-toluenesulfonic acid monohydrate in acetonitrile and water.
- Diazotization with sodium nitrite in aqueous solution, followed by reaction with copper(I) chloride in acetonitrile under inert atmosphere to form chloro-substituted thiophene derivatives.
- Subsequent nucleophilic substitution with methyl thioglycolate in dry THF under inert atmosphere with potassium tert-butoxide to introduce the methyl and amino functionalities.
- Purification by extraction and chromatography yields the methylated amino thiophene carboxylate esters.
Ag(I)-Catalyzed C–H Carboxylation (Novel Method)
- Use of silver(I) catalyst with phosphine ligands and lithium tert-butoxide enables direct carboxylation of thiophene derivatives under mild conditions.
- This method allows direct functionalization at the thiophene C–H bond to introduce carboxylate groups, potentially facilitating the synthesis of tert-butyl esters after subsequent esterification steps.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvents | Temperature Range | Time Range | Notes |
|---|---|---|---|---|---|
| Sulfonylation | Sulfonyl halide + tertiary amine base | THF, Acetonitrile (preferred) | 60–85 °C | 8–24 hours | Use TEA, DIPEA, or 4-NMM as base |
| Thiol Substitution | 2-Mercaptoacetic acid or thiophenol | Organic solvent (THF preferred) | 30–90 °C | 18–30 hours | 3–6 equivalents of thiol per substrate |
| Boc Deprotection | Trimethylsilyl iodide (TMSI) ± silylating agents | MeCN, DCM | -20 to 25 °C | ≥1 hour | Forms TMS carbamate intermediate |
| Diazotization | NaNO2, CuCl | Acetonitrile, water | 0 to boiling | Minutes to hours | Formation of chloro-thiophene intermediate |
| Nucleophilic substitution | Methyl thioglycolate, KOtBu | Dry THF | Room temperature | 4 hours | Under inert atmosphere |
| Ag(I)-Catalyzed C–H Carboxylation | Ag catalyst, phosphine ligand, LiOtBu | Various (mild solvents) | Mild (room temp to 60 °C) | Hours | Enables direct carboxylation of thiophenes |
Research Findings and Yields
- The sulfonylation and thiol substitution route yields this compound with high purity and yields typically above 70% after purification.
- Diazotization followed by nucleophilic substitution provides a robust method for preparing methylated amino thiophene esters, with yields reported around 60-80% depending on purification.
- The Ag(I)-catalyzed carboxylation method is promising for late-stage functionalization but may require further optimization for scale-up and yield improvement.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Tert-butyl 4-amino-5-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A : Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate (CAS 169759-79-9)
- Structure: Features a methyl ester at position 2, an amino group at position 3, and a thien-2-yl substituent at position 5 .
- Key Differences: Ester Group: Methyl ester (Compound A) vs. tert-butyl ester (target compound). The tert-butyl group increases steric hindrance, reducing hydrolysis susceptibility compared to methyl esters . Substituent Position: Amino group at position 3 (Compound A) vs. position 4 (target compound), altering electronic distribution and reactivity.
Compound B : tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)
Physicochemical Properties
Research and Industrial Relevance
- Materials Science : Thiophene derivatives are used in conductive polymers; the tert-butyl group in the target compound could enhance solubility in organic solvents during synthesis.
- Comparative Advantage : Compared to Compound A, the tert-butyl ester in the target compound offers better stability during prolonged reactions, while the methyl ester in Compound A allows easier deprotection .
Biological Activity
Tert-butyl 4-amino-5-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities including antimicrobial and anticancer properties. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis of this compound
The synthesis typically involves several key steps:
- Formation of the Thiophene Ring : Utilizing the Gewald reaction, an α-cyanoester is condensed with elemental sulfur and a carbonyl compound.
- Introduction of the Amino Group : A nucleophilic substitution reaction introduces the amino group using an appropriate amine.
- Esterification : The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst.
This multi-step synthesis allows for the precise introduction of functional groups that are critical for biological activity.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of thiophene derivatives, including this compound. Studies indicate that compounds with thiophene structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to this compound have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth .
Anticancer Activity
The anticancer properties of this compound have been investigated through various in vitro studies. Notably, compounds with similar structures have demonstrated potent antiproliferative effects against cancer cell lines such as PC-3 (prostate cancer) and others. The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Organisms | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Gram-positive bacteria | Varies by strain | Inhibition of cell wall synthesis |
| Anticancer | PC-3 cells | 1.1 - 4.7 | Microtubule depolymerization |
| HeLa cells | 0.75 - 0.70 | Induction of apoptosis via G2/M phase arrest |
The data indicates that the compound's effectiveness varies across different cancer cell lines, suggesting selective cytotoxicity which is a desirable property in anticancer agents .
The biological activity of this compound can be attributed to its interaction with cellular targets:
- Microtubule Interaction : Similar compounds have been shown to bind to tubulin at the colchicine site, inhibiting microtubule polymerization and leading to cell cycle arrest.
- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells through mitochondrial pathways, which is critical for effective cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
